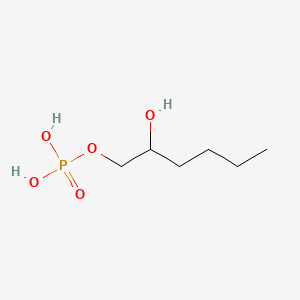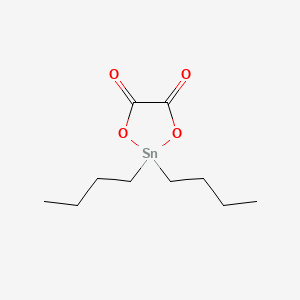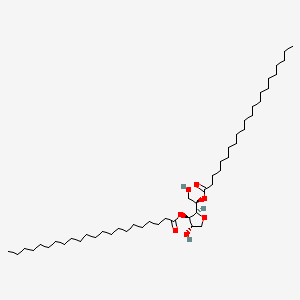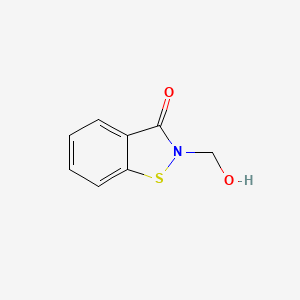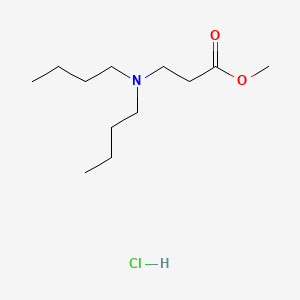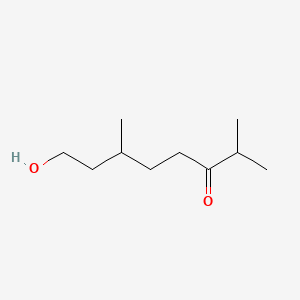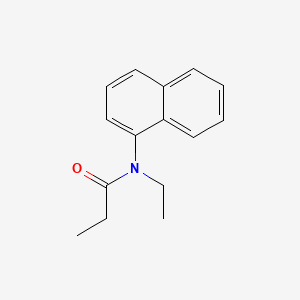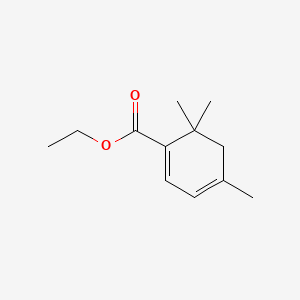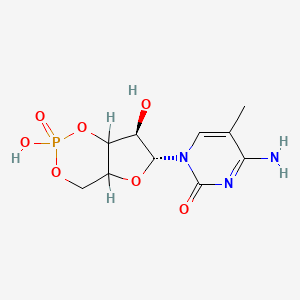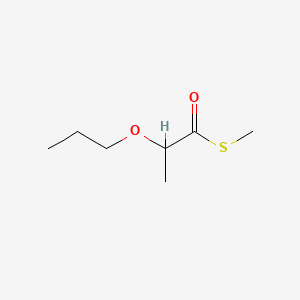
Octahydrodimethyl-4,7-methano-1H-indenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydrodimethyl-4,7-methano-1H-indenol is a chemical compound with the molecular formula C12H20O and a molecular weight of 180.2866 g/mol It is known for its unique structure, which includes a methano bridge and multiple hydrogenated rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octahydrodimethyl-4,7-methano-1H-indenol typically involves the hydrogenation of related indene derivatives. The reaction conditions often include the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under elevated pressure and temperature . The process may also involve intermediate steps to introduce the methano bridge and achieve the desired hydrogenation level.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts are often recycled to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Octahydrodimethyl-4,7-methano-1H-indenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: Hydrogen gas, Pd/C catalyst, elevated pressure and temperature.
Substitution: SOCl2, PBr3, anhydrous conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Fully hydrogenated derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Octahydrodimethyl-4,7-methano-1H-indenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of octahydrodimethyl-4,7-methano-1H-indenol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells . Its unique structure allows it to bind to target proteins and alter their function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octahydrodimethyl-4,7-methano-1H-indene: A related compound with a similar structure but lacking the hydroxyl group.
Hexahydro-4,7-methanoindan: Another hydrogenated indene derivative with different hydrogenation levels.
Uniqueness
Octahydrodimethyl-4,7-methano-1H-indenol is unique due to its specific hydrogenation pattern and the presence of a hydroxyl group. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .
Eigenschaften
CAS-Nummer |
94021-62-2 |
|---|---|
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
3,4-dimethyltricyclo[5.2.1.02,6]decan-3-ol |
InChI |
InChI=1S/C12H20O/c1-7-5-10-8-3-4-9(6-8)11(10)12(7,2)13/h7-11,13H,3-6H2,1-2H3 |
InChI-Schlüssel |
LZVLXBZBYFFUDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2C3CCC(C3)C2C1(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


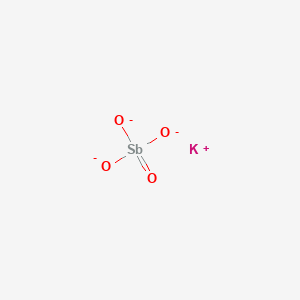
![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)
